[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Overview
Description
[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is a useful research compound. Its molecular formula is C14H23N3 and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is Choline kinase alpha (ChoKα) . ChoKα is an enzyme involved in the synthesis of phospholipids and plays key roles in regulation of cell proliferation, oncogenic transformation, and human carcinogenesis .
Mode of Action
This compound interacts with its target, ChoKα, by binding to it . This interaction results in the inhibition of ChoKα, which in turn leads to a decrease in phosphocholine levels .
Biochemical Pathways
The inhibition of ChoKα by this compound affects the phospholipid synthesis pathway . This results in a decrease in phosphocholine levels, which are crucial for cell membrane integrity and signaling .
Pharmacokinetics
It is suggested that the compound exhibits dose-dependent activity, indicating that its absorption, distribution, metabolism, and excretion (adme) properties may allow for sufficient bioavailability .
Result of Action
The action of this compound results in a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis in cancer cell lines at low micromolar concentrations .
Biochemical Analysis
Biochemical Properties
The compound [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine interacts with the enzyme choline kinase alpha-1 . This interaction is crucial as it leads to a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Cellular Effects
In cellular context, this compound has been observed to influence cell function by inhibiting cell growth and inducing apoptosis . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism through its interaction with choline kinase alpha-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme choline kinase alpha-1 . This binding interaction leads to the inhibition of the enzyme, resulting in a decrease in phosphocholine levels and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Metabolic Pathways
Given its interaction with choline kinase alpha-1 , it may influence the phosphatidylcholine biosynthesis pathway.
Properties
IUPAC Name |
[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZGQUKWNQYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594627 | |
Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-52-2 | |
Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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